molecular formula C12H10Cl2N2S B10969612 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine

Cat. No.: B10969612
M. Wt: 285.2 g/mol
InChI Key: WCZPZDLTYXMSEN-UHFFFAOYSA-N
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Description

2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. This compound is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 6 positions, and a pyrimidinyl group substituted with a methyl group at the 4 position. The sulfide linkage connects these two aromatic systems, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The starting materials for this synthesis include 2,6-dichlorobenzyl chloride and 4-methyl-2-pyrimidinyl boronic acid. The reaction is catalyzed by palladium acetate in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is unique due to its specific combination of benzyl and pyrimidinyl groups connected by a sulfide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methylpyrimidine

InChI

InChI=1S/C12H10Cl2N2S/c1-8-5-6-15-12(16-8)17-7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3

InChI Key

WCZPZDLTYXMSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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